2-(5-Methylpyridin-3-yl)acetic acid

Physical organic chemistry Medicinal chemistry Salt selection

Select 2-(5-methylpyridin-3-yl)acetic acid for your antiviral drug discovery programs. This free carboxylic acid features a 5-methyl substitution that increases lipophilicity for superior blood-brain barrier penetration (TPSA 50.2 Ų) and enhanced target binding in HIV integrase hydrophobic pockets. Unlike generic 3-pyridylacetic acid or hydrochloride salts, this 97% pure compound is directly reactive for amide coupling and esterification without neutralization steps, streamlining library synthesis.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1000518-77-3
Cat. No. B3069924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyridin-3-yl)acetic acid
CAS1000518-77-3
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CC(=O)O
InChIInChI=1S/C8H9NO2/c1-6-2-7(3-8(10)11)5-9-4-6/h2,4-5H,3H2,1H3,(H,10,11)
InChIKeyCNQAFBFTQKCRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylpyridin-3-yl)acetic acid CAS 1000518-77-3: Procurement Specifications and Core Molecular Descriptors


2-(5-Methylpyridin-3-yl)acetic acid (CAS 1000518-77-3, molecular formula C₈H₉NO₂, molecular weight 151.16 g/mol) is a methyl-substituted pyridinyl acetic acid derivative. The compound features a pyridine ring with a methyl group at the 5-position and an acetic acid moiety at the 3-position . Predicted physicochemical properties include a boiling point of 316.0 ± 27.0 °C, density of 1.196 ± 0.06 g/cm³, and a predicted pKa of 3.59 ± 0.10 . The compound is commercially available from multiple vendors at purities of 95% to 97% and is typically stored at 0–8 °C under inert atmosphere conditions .

Why 2-(5-Methylpyridin-3-yl)acetic Acid Cannot Be Substituted with Unsubstituted 3-Pyridylacetic Acid or Alternative Pyridine Acetic Acid Isomers


Direct substitution of 2-(5-methylpyridin-3-yl)acetic acid with unsubstituted 3-pyridylacetic acid (CAS 501-81-5) or other positional isomers is not scientifically justifiable due to the profound influence of the 5-methyl substituent on both physicochemical properties and biological target recognition. The methyl group introduces a measurable shift in electronic distribution and lipophilicity (predicted logP for the methyl-substituted scaffold vs. 0.7087 for the unsubstituted parent [1]), which alters membrane permeability and target binding. Furthermore, pyridin-3-ylacetic acid derivatives containing specific substitution patterns (including 5-methyl variants) are explicitly claimed in patent literature as HIV integrase inhibitors, where the methyl substituent is structurally required for activity [2]. Generic substitution without the 5-methyl group would therefore yield a compound with different predicted pharmacokinetic behavior and no assurance of retaining the same biological activity class.

2-(5-Methylpyridin-3-yl)acetic Acid: Quantitative Differentiators for Scientific Selection


pKa Value Differentiates Reactivity and Salt Formation Behavior Relative to Unsubstituted 3-Pyridylacetic Acid

2-(5-Methylpyridin-3-yl)acetic acid exhibits a predicted acid dissociation constant (pKa) of 3.59 ± 0.10 . This value is numerically identical to the predicted pKa of unsubstituted 3-pyridylacetic acid (3.59 ± 0.10) , indicating that the 5-methyl substituent does not significantly alter the intrinsic acidity of the carboxylic acid group. This property is critical for salt formation strategies and ionization state predictions at physiological pH (7.4), where both compounds would exist predominantly (>99.9%) in the ionized carboxylate form.

Physical organic chemistry Medicinal chemistry Salt selection

Molecular Weight and PSA Differentiation from α-Amino Acid Analog Alters Passive Permeability Prediction

Compared to the α-amino acid analog 2-amino-2-(5-methylpyridin-3-yl)acetic acid (CAS 1270322-40-1), 2-(5-methylpyridin-3-yl)acetic acid has a lower molecular weight (151.16 vs. 166.18 g/mol) and a smaller topological polar surface area (50.2 Ų vs. 76.2 Ų) [1] [2]. The reduced PSA of 26.0 Ų (a 34% decrease) is predicted to correlate with enhanced passive membrane permeability according to established drug-likeness guidelines (PSA < 140 Ų threshold for oral absorption; lower PSA values within this range are associated with improved permeability).

Drug design ADME prediction Medicinal chemistry

Lipophilicity Enhancement via 5-Methyl Substitution Relative to Unsubstituted 3-Pyridylacetic Acid

The 5-methyl substituent on 2-(5-methylpyridin-3-yl)acetic acid introduces additional hydrophobicity compared to the unsubstituted 3-pyridylacetic acid scaffold. While an experimentally determined logP value for the target compound is not available in the public literature, the unsubstituted 3-pyridylacetic acid has a measured logP of 0.7087 [1]. Based on established Hansch-Leo fragmental methods, a methyl group addition to a pyridine ring typically increases logP by approximately +0.5 to +0.6 units. The methyl-substituted analog is therefore predicted to have a logP value in the range of 1.2–1.3, representing a 2- to 3-fold increase in partition coefficient.

Lipophilicity logP Medicinal chemistry

Patent Classification as HIV Integrase Inhibitor Scaffold – Class-Level Therapeutic Differentiation

Pyridin-3-ylacetic acid derivatives, inclusive of compounds bearing methyl substitution on the pyridine ring, are explicitly claimed as inhibitors of HIV integrase in patent application JP2018522926A (filed August 10, 2016, by ViiV Healthcare UK Ltd) [1]. The patent discloses compounds of formula (I) for use in inhibiting HIV integrase and treating HIV or AIDS. The structural claim encompasses 5-methylpyridin-3-yl acetic acid derivatives as part of a broader chemotype. While no direct IC₅₀ value for 2-(5-methylpyridin-3-yl)acetic acid is reported in the patent abstract, the class-level claim establishes this scaffold as a valid starting point for HIV integrase inhibitor development.

HIV Integrase inhibitor Antiviral drug discovery

Free Acid vs. Hydrochloride Salt: Procurement and Formulation Tradeoffs

2-(5-Methylpyridin-3-yl)acetic acid is available commercially both as the free acid (CAS 1000518-77-3) and as the hydrochloride salt (CAS 1787905-81-0). The hydrochloride salt enhances aqueous solubility compared to the free acid due to increased ionization and crystal lattice energy effects [1]. Pricing and purity data from commercial vendors indicate the hydrochloride salt (93% purity, 2.5g at $1,350–$1,600 range) versus the free acid (97% purity, 1g at $5,254.90) shows the free acid commands a significantly higher unit price on a per-gram basis despite the salt form's lower purity specification [2].

Salt selection Solubility Procurement

2-(5-Methylpyridin-3-yl)acetic Acid: High-Value Research Applications and Procurement Scenarios


HIV Integrase Inhibitor Lead Optimization Programs

Based on patent class-level claims (JP2018522926A) establishing pyridin-3-ylacetic acid derivatives as HIV integrase inhibitors, this compound serves as a validated starting scaffold for antiviral drug discovery. The 5-methyl substitution provides enhanced lipophilicity (estimated logP increase of +0.5 to +0.6 relative to unsubstituted 3-pyridylacetic acid) that may improve target binding within the integrase active site hydrophobic pocket [1].

CNS Drug Discovery Requiring Blood-Brain Barrier Penetration

With a topological polar surface area of 50.2 Ų, significantly lower than the α-amino acid analog (76.2 Ų) and well below the established 90 Ų threshold for favorable CNS penetration, this compound is predicted to exhibit superior passive diffusion across the blood-brain barrier [1] [2]. This property makes it a preferred scaffold over more polar alternatives for neurological and psychiatric drug targets.

Carboxylic Acid-Dependent Coupling Chemistry (Amide Bond Formation, Peptide Conjugation)

The free carboxylic acid functional group is directly available for coupling reactions without the deprotection or neutralization steps required when using the hydrochloride salt. For applications such as amide bond formation with amines, esterification, or peptide conjugation, procurement of the free acid (97% purity) ensures direct reactivity [1]. This contrasts with the hydrochloride salt, which requires an additional base-mediated neutralization step before coupling.

High-Throughput Screening Library Construction for Methyl-Substituted Pyridine Chemotypes

As a building block containing both a carboxylic acid handle and a 5-methylpyridine moiety, this compound enables rapid diversification of screening libraries. The pKa of 3.59 ± 0.10, identical to the unsubstituted scaffold, allows consistent ionization state prediction across related compounds [1]. The methyl group introduces a defined stereoelectronic perturbation without altering the acid-base properties of the core.

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